Cas no 338428-49-2 (2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde)

2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde is a quinoline derivative featuring a hydroxyl group at the 2-position and a formyl group at the 3-position, with methyl substituents at the 6- and 7-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination chemistry due to its chelating properties. The presence of both aldehyde and hydroxyl groups enhances its reactivity, enabling applications in the synthesis of Schiff bases, metal complexes, and pharmaceutical scaffolds. Its structural features contribute to stability and selectivity in reactions, making it valuable for research in medicinal chemistry and materials science.
2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde structure
338428-49-2 structure
商品名:2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde
CAS番号:338428-49-2
MF:C12H11NO2
メガワット:201.22124
MDL:MFCD02740013
CID:1465741
PubChem ID:788664

2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 3-Quinolinecarboxaldehyde, 1,2-dihydro-6,7-dimethyl-2-oxo-
    • 2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde
    • SCHEMBL26568505
    • SCHEMBL17603468
    • AKOS000589614
    • MFCD02740013
    • Oprea1_521616
    • 6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
    • TQ0110
    • SR-01000318039
    • 338428-49-2
    • Oprea1_126944
    • SR-01000318039-1
    • SB70171
    • NS-02057
    • AKOS004121235
    • 6,7-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde
    • MDL: MFCD02740013
    • インチ: InChI=1S/C12H11NO2/c1-7-3-9-5-10(6-14)12(15)13-11(9)4-8(7)2/h3-6H,1-2H3,(H,13,15)
    • InChIKey: PEBHMGASJHGGGN-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC2=C(C=C1C)NC(=O)C(=C2)C=O

計算された属性

  • せいみつぶんしりょう: 201.07903
  • どういたいしつりょう: 201.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • PSA: 46.17

2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B431245-50mg
6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
338428-49-2
50mg
$ 160.00 2022-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2981-10G
2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde
338428-49-2 95%
10g
¥ 24,948.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2981-500MG
2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde
338428-49-2 95%
500MG
¥ 3,326.00 2023-04-13
TRC
B431245-100mg
6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
338428-49-2
100mg
$ 230.00 2022-06-07
OTAVAchemicals
7020691356-1000MG
6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
338428-49-2 95%
1g
$459 2023-07-04
OTAVAchemicals
7020691356-50MG
6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
338428-49-2 95%
50MG
$171 2023-07-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1535889-250mg
2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde
338428-49-2 98%
250mg
¥6974.00 2024-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2981-5.0g
2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde
338428-49-2 95%
5.0g
¥14958.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2981-100mg
2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde
338428-49-2 95%
100mg
¥1246.0 2024-04-20
Crysdot LLC
CD11141018-10g
2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde
338428-49-2 97%
10g
$4167 2024-07-17

2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde 関連文献

2-hydroxy-6,7-dimethylquinoline-3-carbaldehydeに関する追加情報

2-Hydroxy-6,7-Dimethylquinoline-3-Carbaldehyde

The compound 2-Hydroxy-6,7-Dimethylquinoline-3-Carbaldehyde (CAS No: 338428-49-2) is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their versatile applications. The molecule's structure features a quinoline ring system with hydroxyl and aldehyde functional groups, along with methyl substituents at positions 6 and 7. These structural elements contribute to its unique chemical properties and potential biological activities.

Recent studies have highlighted the antioxidant properties of 2-Hydroxy-6,7-Dimethylquinoline-3-Carbaldehyde, making it a promising candidate for applications in the development of novel therapeutic agents. Researchers have explored its ability to scavenge free radicals, which are implicated in various oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions. The presence of the hydroxyl group at position 2 and the aldehyde group at position 3 plays a crucial role in its radical scavenging activity. Additionally, the methyl substituents at positions 6 and 7 enhance the molecule's stability and bioavailability, further augmenting its potential therapeutic benefits.

In the realm of pharmacology, 2-Hydroxy-6,7-Dimethylquinoline-3-Carbaldehyde has shown anticancer activity in preclinical models. Studies have demonstrated its ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. The compound's selective cytotoxicity against cancer cells suggests its potential as a targeted therapy with reduced side effects on healthy cells. Furthermore, its ability to inhibit tumor angiogenesis has been reported, highlighting its role in preventing cancer metastasis.

The synthesis of 2-Hydroxy-6,7-Dimethylquinoline-3-Carbaldehyde involves a multi-step process that typically begins with the preparation of quinoline derivatives. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining product quality. Such innovations underscore the importance of continuous research in developing efficient synthetic routes for complex molecules like this one.

From a materials science perspective, 2-Hydroxy-6,7-Dimethylquinoline-3-Carbaldehyde exhibits interesting electronic properties that make it suitable for applications in organic electronics. Its conjugated π-system allows for efficient charge transport, which is advantageous in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have explored its potential as a hole transport material due to its high electron mobility and stability under operational conditions.

In terms of environmental applications, this compound has been investigated for its role in pollutant degradation. Its ability to act as a catalyst in the breakdown of organic pollutants under UV light has been reported. This property could be harnessed for water treatment applications, offering a sustainable solution to address environmental contamination issues.

Despite its numerous potential applications, further research is needed to fully elucidate the mechanism of action of 2-Hydroxy-6,7-Dimethylquinoline-3-Carbaldehyde in biological systems. Understanding its interactions with cellular components and elucidating its pharmacokinetic profile are critical steps toward translating laboratory findings into clinical applications.

In conclusion, 2-Hydroxy-6,7-Dimethylquinoline-3-Carbaldehyde (CAS No: 338428-49-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure endows it with antioxidant, anticancer, electronic, and environmental benefits. As research continues to uncover new insights into its properties and mechanisms, this compound holds immense promise for advancing innovation in medicine, materials science, and environmental technology.

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